

GC-MS analysis of Bis(2-chloroethylthio)methane

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Compound of Interest

Compound Name: *Bis(2-chloroethylthio)methane*

CAS No.: 63869-13-6

Cat. No.: B14111843

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An Application Note for the Identification and Quantification of **Bis(2-chloroethylthio)methane** (Sulfur Mustard Agent HD) by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Bis(2-chloroethylthio)methane, a sulfur mustard agent also known as "HD," is a potent vesicant or blistering agent with significant historical use as a chemical warfare agent (CWA). [1] Its detection in environmental, food, and biological samples is of paramount importance for forensic analysis, verification of the Chemical Weapons Convention (CWC), and assessing exposure.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) stands as the principal analytical technique for the unambiguous identification and quantification of HD and its related degradation products due to its high sensitivity, selectivity, and ability to provide structural information.[3][4]

This application note provides a comprehensive guide for the analysis of **Bis(2-chloroethylthio)methane**. It details the necessary safety protocols, sample preparation methodologies for various matrices, optimized GC-MS parameters, and data interpretation guidelines, including the analysis of key hydrolysis products. The protocols described herein

are designed for researchers, forensic scientists, and professionals involved in chemical threat analysis.

Critical Safety and Handling Precautions

Bis(2-chloroethylthio)methane is a hazardous chemical weapon agent and must be handled with extreme caution in a laboratory equipped to manage highly toxic substances.[1][5] All handling procedures must adhere to strict safety protocols.

- **Personal Protective Equipment (PPE):** Wear fire-resistant, impervious clothing, chemical-resistant gloves, and tightly fitting safety goggles with side shields.[6] For operations with a risk of aerosol generation or exceeding exposure limits, a full-face respirator with an appropriate filter is mandatory.[6][7]
- **Ventilation:** All work, including sample preparation and standard dilution, must be conducted within a certified chemical fume hood to prevent inhalation exposure.[8]
- **Emergency Measures:** An emergency shower and eyewash station must be immediately accessible.[9] Personnel must be trained on emergency procedures for accidental exposure and spills.
- **Waste Disposal:** All contaminated materials, including solvents, glassware, and PPE, must be treated as hazardous waste and disposed of according to licensed chemical destruction protocols.[6][9] Do not discharge waste to sewer systems.[6]

Principle of Analysis

The analytical workflow involves extracting **Bis(2-chloroethylthio)methane** and its degradation products from a given matrix. The extract is then introduced into the gas chromatograph, where the compounds are separated based on their volatility and interaction with a stationary phase inside a capillary column. Following separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for definitive identification.

Sample Preparation Methodologies

Sample preparation is a critical step and is highly dependent on the matrix. The primary goal is to efficiently extract the analyte while minimizing interferences.

Extraction from Environmental and Food Matrices

For matrices such as soil, textiles, or food, solvent extraction is a common approach.

- Protocol for Solid/Food Samples:
 - Weigh approximately 5 g of the homogenized sample into a glass vial.[10]
 - Spike with an appropriate internal standard, such as Dibenzothiophene, to enable quantification and quality control.[11]
 - Add 10 mL of an extraction solvent. Dichloromethane (DCM) is effective for soil and textiles[11][12], while a 2% triethylamine (TEA) in acetonitrile solution has shown good performance for food matrices.[10]
 - Vortex or sonicate the sample for 15-20 minutes to ensure thorough extraction.
 - Centrifuge the sample to pellet solid material.
 - Carefully transfer the supernatant (the solvent layer) to a clean vial for analysis. For highly concentrated samples, a dilution with a solvent like isopropyl alcohol (IPA) may be necessary before injection.[10]

Analysis of Biological Samples and Hydrolysis Products

Bis(2-chloroethylthio)methane is rapidly metabolized in biological systems to hydrolysis products, with thiodiglycol (TDG) being a primary marker.[4][12] These polar products are not directly amenable to GC analysis and require a derivatization step to increase their volatility.[2]

- Protocol for Biological Fluids (Urine/Blood):
 - Exposure to HD can be determined by analyzing for its hydrolysis metabolite, thiodiglycol. [12]

- A common method involves the conversion of thiodiglycol back to the parent agent by heating with concentrated hydrochloric acid.[4][13] This allows for the sensitive detection of the original agent.
- Alternatively, for direct detection of hydrolysis products, derivatization is required. After extraction, evaporate the solvent to dryness under a gentle stream of nitrogen.
- Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[14]
- Heat the vial at 60°C for 60 minutes to form the trimethylsilyl (TMS) derivatives of the polar analytes.[14]
- The derivatized sample is now ready for GC-MS analysis. This process makes the polar degradation products volatile enough for the GC system.[15]

GC-MS Instrumentation and Analytical Protocol

The following parameters are a robust starting point for the analysis of **Bis(2-chloroethylthio)methane** and its derivatives. Optimization may be required based on the specific instrumentation used.

Parameter	Setting	Rationale
GC System	Agilent Trace 1310 or equivalent	Standard, reliable gas chromatography platform.
Column	DB-5MS or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film)[10][11]	A non-polar column providing excellent separation for this class of compounds.
Carrier Gas	Helium, constant flow at 1.2 mL/min[11]	Inert carrier gas, provides good chromatographic efficiency.
Injection Mode	Splitless (1 µL)[11]	Maximizes analyte transfer to the column, ideal for trace-level detection.
Injector Temp.	220 °C[10]	Ensures rapid volatilization of the analyte without thermal degradation.
Oven Program	40°C (hold 1 min), then 10°C/min to 300°C (hold 5 min)[11]	A temperature ramp that effectively separates analytes from solvent and matrix components.
MS System	Thermo Exactive GC Orbitrap, Agilent 5973 MSD or equivalent[11][14]	Provides high-resolution mass analysis for confident identification.
Interface Temp.	250 °C[10]	Prevents condensation of analytes between the GC and MS.
Ion Source Temp.	230 °C[14]	Standard temperature for stable ionization.
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard hard ionization technique that produces repeatable, library-searchable fragmentation patterns.

Mass Range

50 - 450 m/z[10]

Covers the molecular ion and all significant fragments of the target analyte and its derivatives.

Data Analysis and Interpretation

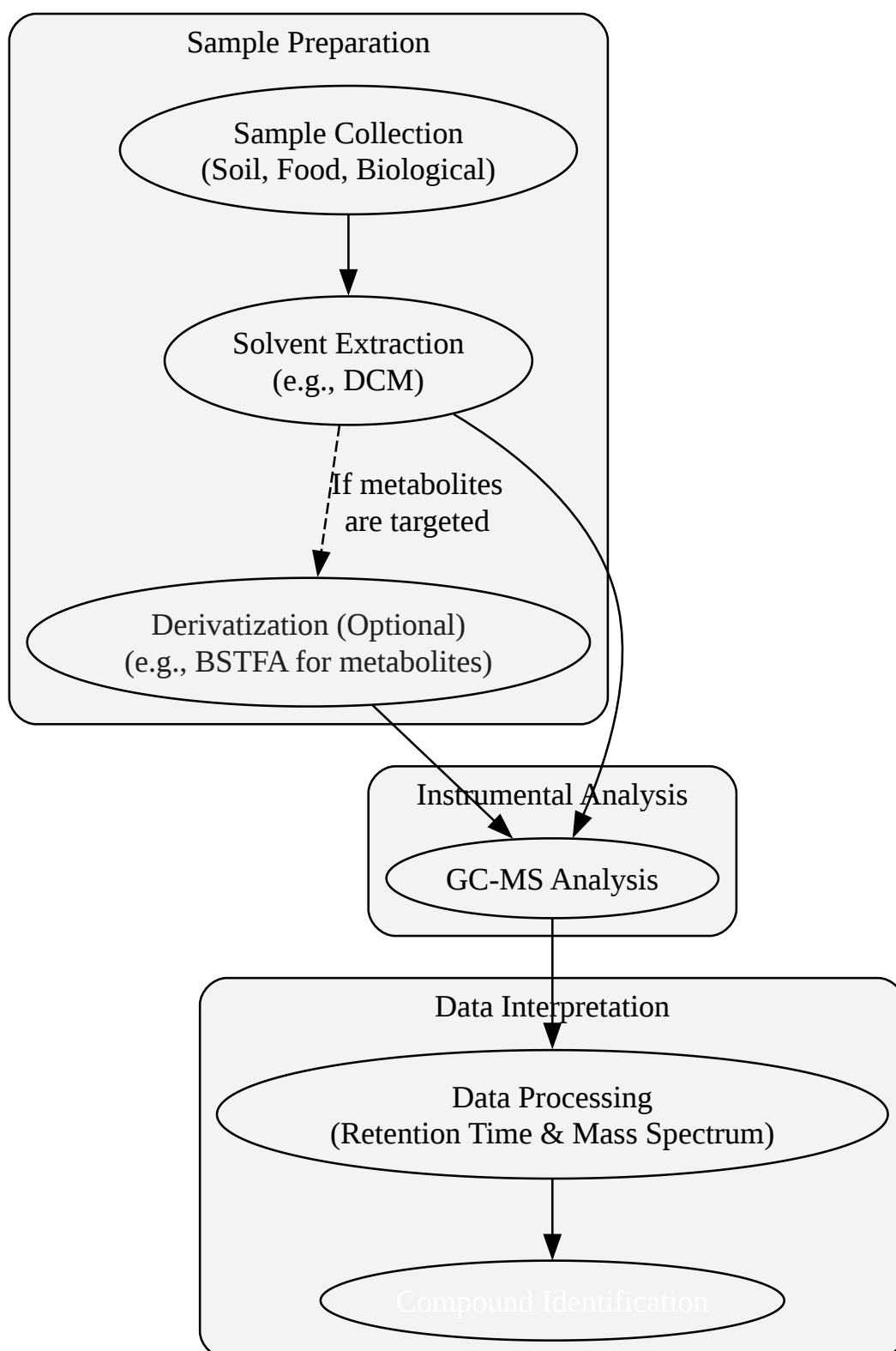
Identification of **Bis(2-chloroethylthio)methane** is confirmed by matching the retention time and the acquired mass spectrum with a reference standard or a validated spectral library like the NIST/EPA/NIH Mass Spectral Library.[16]

Mass Spectral Fragmentation of Bis(2-chloroethylthio)methane

The molecular formula of HD is $C_5H_{10}Cl_2S_2$, with a molecular weight of approximately 205.17 g/mol .[16] The EI mass spectrum is characterized by a distinct isotopic pattern due to the presence of two chlorine atoms and two sulfur atoms.

m/z (Mass-to-Charge)	Proposed Ion Fragment	Significance
204/206/208	$[C_5H_{10}^{35}Cl_2^{32}S_2]^+$	Molecular Ion (M^+). Often of low abundance in EI spectra.
109/111	$[C_3H_5^{32}S_2]^+$	Base peak in the spectrum, highly characteristic fragment. [1]
93/95	$[C_2H_4^{35}Cl^{32}S]^+$	Resulting from cleavage of a C-S bond.
63	$[CH_2S_2]^+$	A common fragment in sulfur-containing compounds.

Diagrams and Workflows



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Bis(2-chloroethylthio)methane (M.W. 205) $\text{Cl-CH}_2\text{-CH}_2\text{-S-CH}_2\text{-S-CH}_2\text{-CH}_2\text{-Cl}$ m/z

204/206/208

“

];

fragment1 [label=<

Base Peak Fragment $[\text{CH}_2\text{-S-CH}_2\text{-S-CH}_2]^+$ m/z 109

“

];

fragment2 [label=<

Characteristic Fragment $[\text{Cl-CH}_2\text{-CH}_2\text{-S}]^+$ m/z 93/95

“

];

parent -> fragment1 [label="Fragmentation"]; parent -> fragment2 [label="Fragmentation"]; }

endomd Caption: Proposed EI fragmentation of **Bis(2-chloroethylthio)methane**.

Method Validation and Quality Control

To ensure the trustworthiness and reliability of the results, the following quality control measures should be implemented:

- **Internal Standards:** An internal standard (IS), such as deuterated thiodiglycol or dibenzothiophene, should be added to all samples, calibration standards, and blanks.^{[4][11]} The IS helps to correct for variations in extraction efficiency and instrument response.
- **Calibration:** A multi-point calibration curve should be generated using certified reference standards to ensure accurate quantification.
- **Blanks:** A method blank (a sample matrix free of the analyte) should be run with each batch of samples to check for contamination.
- **Limit of Detection (LOD):** The LOD for the method should be determined to understand the lower limit of reliable detection. Detection limits in the low ppb range ($\mu\text{g/L}$) have been reported for related methods.^{[4][12]}

Conclusion

This application note outlines a robust and reliable GC-MS method for the analysis of the chemical warfare agent **Bis(2-chloroethylthio)methane** (HD). By following the detailed protocols for sample preparation, instrument operation, and data analysis, laboratories can achieve sensitive and definitive identification of this hazardous compound. The inclusion of derivatization steps also allows for the successful analysis of its key degradation products, providing a comprehensive approach for forensic and verification purposes. Strict adherence to the outlined safety protocols is essential for all personnel conducting this analysis.

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